molecular formula C6H5ClFNO B14049887 4-Chloro-2-fluoro-3-methoxypyridine

4-Chloro-2-fluoro-3-methoxypyridine

Cat. No.: B14049887
M. Wt: 161.56 g/mol
InChI Key: FJBDOKTZOIQLMN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxypyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methoxy substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methoxypyridine typically involves the substitution reactions on a pyridine ring. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the methoxy group .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Chloro-2-fluoro-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxypyridine depends on its specific applicationThe presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

  • 2-Chloro-3-fluoro-4-methoxypyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Comparison: 4-Chloro-2-fluoro-3-methoxypyridine is unique due to the specific arrangement of its substituents, which can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance its electron-withdrawing properties, making it less reactive than compounds with only one halogen substituent .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

4-chloro-2-fluoro-3-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3

InChI Key

FJBDOKTZOIQLMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)Cl

Origin of Product

United States

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